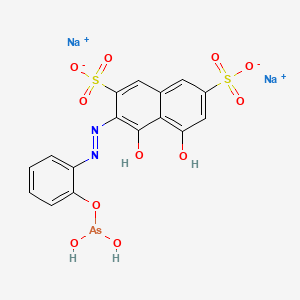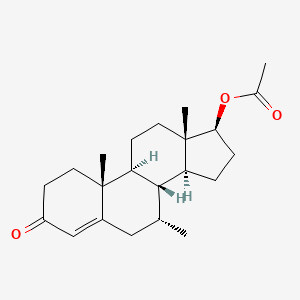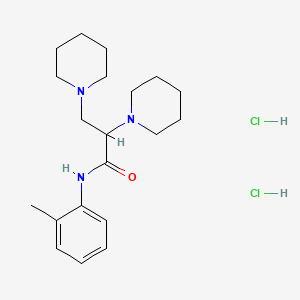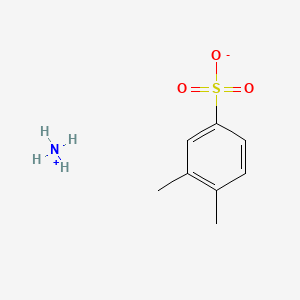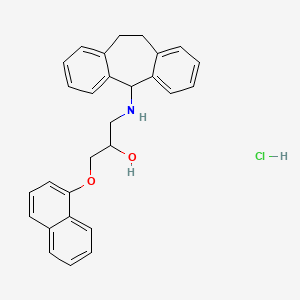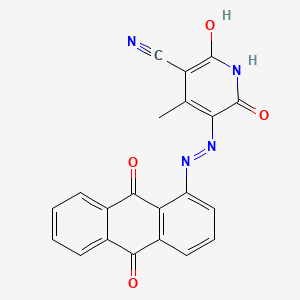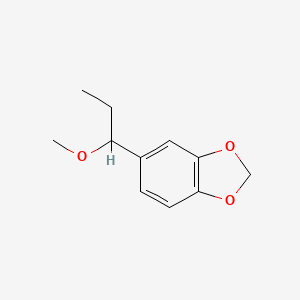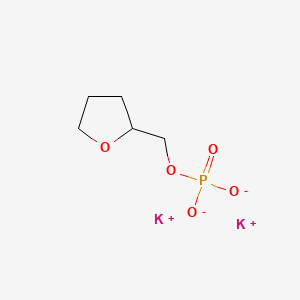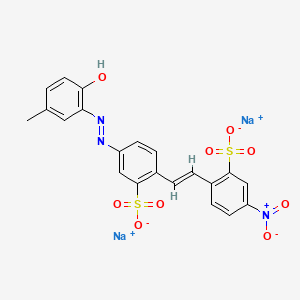
Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate is a complex organic compound with a molecular formula of C21H15N3Na2O9S2 . This compound is known for its vibrant color and is often used as a dye in various industrial applications.
Métodos De Preparación
The synthesis of Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate involves several steps. The primary synthetic route includes the diazotization of 2-hydroxy-5-methylphenylamine followed by coupling with 2-(4-nitro-2-sulphonatophenyl)vinylbenzene . The reaction conditions typically require acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods often involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the cleavage of the azo bond.
Aplicaciones Científicas De Investigación
Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Mecanismo De Acción
The mechanism of action of Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, resulting in the desired effects. The pathways involved often include binding to proteins or nucleic acids, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate can be compared with other azo compounds such as:
- Disodium 4-((2-hydroxy-5-methylphenyl)azo)benzenesulphonate
- Disodium 4-((2-hydroxy-5-methylphenyl)azo)-2-(4-nitrophenyl)benzenesulphonate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties. The uniqueness of this compound lies in its specific combination of azo and vinyl groups, which confer distinct reactivity and applications .
Propiedades
Número CAS |
73281-07-9 |
|---|---|
Fórmula molecular |
C21H15N3Na2O9S2 |
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
disodium;5-[(2-hydroxy-5-methylphenyl)diazenyl]-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C21H17N3O9S2.2Na/c1-13-2-9-19(25)18(10-13)23-22-16-7-5-14(20(11-16)34(28,29)30)3-4-15-6-8-17(24(26)27)12-21(15)35(31,32)33;;/h2-12,25H,1H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b4-3+,23-22?;; |
Clave InChI |
OUYPBVXIWGMYEI-BLUOJXCYSA-L |
SMILES isomérico |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


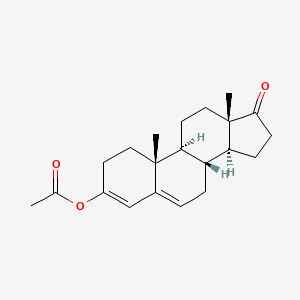
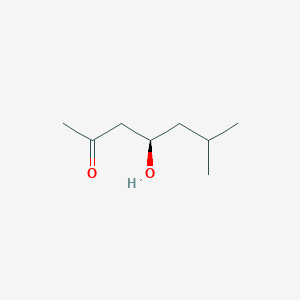
![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)
